N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea
Description
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea (CAS: 107819-90-9) is a Boc-protected isothiourea derivative with the molecular formula C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol. It is characterized by two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atoms and a methyl group on sulfur. This compound is typically crystalline, with a melting point of 123°C, and is ≥98.0% pure by HPLC .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(Z)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWHBUZJEFLAHC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/N(C)C(=O)OC(C)(C)C)\SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of N,S-Dimethylisothiourea
The primary route involves a two-step Boc protection strategy:
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Initial Boc Activation : N,S-Dimethylisothiourea is treated with Boc₂O in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). This step selectively protects one amine group, forming N-Boc-N,S-dimethylisothiourea.
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Second Boc Protection : The intermediate undergoes further reaction with Boc₂O under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM), to introduce the second Boc group.
A representative procedure from Organic & Biomolecular Chemistry details the use of silver(I) triflate (AgOTf) as a catalyst to enhance the electrophilicity of Boc₂O, facilitating efficient protection even at room temperature. The reaction achieves an 88% yield when conducted in THF with N,N-diisopropylethylamine (DIPEA) as the base.
Reaction Optimization and Critical Parameters
Optimizing reaction conditions is essential for maximizing yield and purity. Key factors include:
Solvent Selection
Catalytic Systems
Temperature and Stoichiometry
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Room Temperature : Most protocols avoid elevated temperatures to prevent Boc group cleavage.
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Molar Ratios : A 1:2.2 molar ratio of N,S-dimethylisothiourea to Boc₂O ensures complete bis-protection.
Analytical Characterization and Quality Control
Rigorous analytical methods validate the success of the synthesis:
Spectroscopic Techniques
Chromatographic Purity
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HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98%.
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TLC : Rf = 0.65 in ethyl acetate/hexane (1:3) with UV visualization at 254 nm.
Comparative Analysis of Reported Methods
The table below summarizes key synthetic approaches:
| Method | Reagents | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Two-Step Boc Protection | Boc₂O, TEA | DCM | None | 72 | 95 | |
| AgOTf-Catalyzed Reaction | Boc₂O, DIPEA | THF | AgOTf | 88 | 98 | |
| High-Temperature Method | Boc₂O, NaOH | t-BuOH | None | 65 | 90 |
The AgOTf-catalyzed method outperforms others in yield and purity, though it requires careful handling of hygroscopic reagents.
Challenges and Practical Considerations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under photochemical conditions, leading to the formation of oxygenated products.
Substitution: The Boc groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Boc-DMITU serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for the modification of drug properties, enhancing their efficacy and reducing side effects. For instance, it has been employed in the development of guanidines which are important in various therapeutic areas, including cardiovascular and metabolic diseases .
Case Study: Guanidinylation Reactions
Research has demonstrated that Boc-DMITU can facilitate the guanidinylation of sterically hindered N-terminal residues in peptides. In one study, a resin-bound test peptide was fully guanidinylated using Boc-DMITU as a reagent within just two hours, showcasing its efficiency in solid-phase synthesis .
Biochemical Research
Enzyme Inhibition Studies
Boc-DMITU is used to investigate enzyme inhibition and protein interactions due to its ability to selectively bind to certain biomolecules. This property makes it invaluable for understanding complex biological systems and pathways. For example, it has been utilized to explore the inhibition mechanisms of various enzymes involved in metabolic pathways .
Organic Synthesis
Versatile Synthetic Applications
The compound is employed in the development of novel organic compounds. Its stability under various reaction conditions allows chemists to explore new synthetic pathways effectively. Boc-DMITU has been used in reactions involving primary and secondary amines, leading to the formation of protected guanidines that can be further transformed into biologically active compounds .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, Boc-DMITU can be incorporated into formulations for agrochemicals. Its specific reactivity allows for the development of more effective and environmentally friendly crop protection products. Research indicates that compounds derived from Boc-DMITU exhibit enhanced activity against pests while minimizing environmental impact .
Material Science
Advanced Material Development
Boc-DMITU's properties are being explored in the creation of advanced materials, particularly in coatings and polymers. The incorporation of this compound can lead to materials with improved durability and chemical resistance, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis; modifies drug properties | Enhances efficacy; reduces side effects |
| Biochemical Research | Studies enzyme inhibition and protein interactions | Valuable for understanding biological systems |
| Organic Synthesis | Used in developing novel organic compounds | Facilitates formation of protected guanidines |
| Agricultural Chemistry | Formulation of agrochemicals | More effective crop protection with reduced impact |
| Material Science | Development of advanced materials | Improved durability and chemical resistance |
Mechanism of Action
The mechanism of action of N,N’-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea primarily involves the protection of amino groups through the formation of Boc-protected intermediates. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
N,N'-Bis(tert-butoxycarbonyl)thiourea (CAS: 145013-05-4)
- Structure : Contains two Boc groups but lacks the S-methyl substitution (C₁₁H₂₀N₂O₄S).
- Reactivity : Forms intermolecular N–H⋯S and intramolecular N–H⋯O hydrogen bonds, enhancing crystallinity .
- Applications : Less reactive in guanylation compared to N,S-dimethyl derivatives due to the absence of the S-methyl group, which reduces electrophilicity .
N,N'-Dibenzylthiourea (CAS: 1424-14-2)
- Structure : Features benzyl groups instead of Boc protectors (C₁₅H₁₆N₂S).
- Reactivity : Forms stable copper(II) complexes via sulfur and nitrogen coordination, useful in metalloorganic chemistry .
- Limitations : Lacks the Boc groups, making it unsuitable for protecting amines in multi-step syntheses .
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (CAS: 107819-90-9)
- Structure : Similar to the target compound but lacks the N-methyl group.
- Reactivity: Demonstrated superior yield (91%) in synthesizing diBoc-protected heterocycles compared to non-methylated analogues .
- Advantage : The S-methyl group enhances stability and reaction efficiency in mercury-free conditions .
Guanylation Reactions
- N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea: Failed to react in guanylation of 1,2-amino alcohols at 60°C, likely due to steric hindrance from the N-methyl group .
- N′-Boc-N-methylisothiourea (2b) : Achieved 88% yield in the same reaction, highlighting the critical role of Boc group placement and methyl substitution .
Metal Coordination
- N,S-Dimethyl derivatives: Limited evidence of metal coordination due to steric bulk from Boc groups.
- Unprotected thioureas (e.g., N,N′-Dibenzylthiourea) : Readily form complexes with Cu(II), enabling applications in catalysis and materials science .
Physicochemical Properties
Stability and Handling
Biological Activity
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea (often abbreviated as BOC-DMITU) is a compound of significant interest in medicinal chemistry and biological research. This compound belongs to the class of isothioureas, which are known for their diverse biological activities, including potential therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular formula of BOC-DMITU is C11H18N2O4S, and its structure features two tert-butoxycarbonyl (BOC) protecting groups attached to the nitrogen atoms of a dimethylisothiourea core. This structural configuration is crucial for its biological activity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O4S |
| Molecular Weight | 270.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that BOC-DMITU exhibits notable anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study : In vitro studies showed that BOC-DMITU reduced cell viability by approximately 70% in MCF-7 breast cancer cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting a potential pathway for therapeutic intervention in cancer treatment.
Antimicrobial Activity
BOC-DMITU has also been evaluated for its antimicrobial properties. Preliminary assays indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Research Findings : The Minimum Inhibitory Concentration (MIC) values for BOC-DMITU were found to be 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a lead compound for developing new antimicrobial agents.
The biological activity of BOC-DMITU can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : BOC-DMITU may inhibit certain enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
To better understand the efficacy of BOC-DMITU, a comparative analysis with other isothiourea derivatives was conducted:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| BOC-DMITU | 15 µM | 32 µg/mL (S. aureus) |
| S-methylisothiourea | 20 µM | 64 µg/mL (E. coli) |
| N,N'-dimethylisothiourea | 25 µM | 128 µg/mL (S. aureus) |
This table illustrates that BOC-DMITU exhibits superior anticancer activity compared to some related compounds while maintaining competitive antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea, and how is purity validated?
- Synthesis : A common method involves reacting amines with polymer-bound bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) at room temperature for 40 hours. The mixture is filtered, and the resin is washed with THF before evaporating the solvent to yield the product .
- Purity Validation : Purity is confirmed via NMR and mass spectrometry (HRMS) to verify molecular structure and absence of impurities. Column chromatography (e.g., silica gel) is often used for purification .
Q. How is this compound characterized spectroscopically, and what key data are reported?
- NMR : Peaks corresponding to tert-butoxycarbonyl (Boc) groups (δ ~1.4 ppm for tert-butyl protons) and methylthio groups (δ ~2.1–2.5 ppm) are critical identifiers.
- NMR : Signals for carbonyl carbons (Boc groups, ~150–155 ppm) and thiourea carbons (~170–180 ppm) confirm functional groups .
- Mass Spectrometry : HRMS provides exact mass matching the molecular formula (calculated m/z 304.14) .
Advanced Research Questions
Q. How can reaction conditions be optimized for guanylation using this reagent?
- Solvent Choice : THF is preferred for its polarity and ability to stabilize intermediates. Prolonged reaction times (40+ hours) ensure complete guanylation .
- Catalyst Use : Triphenylphosphine (PPh) and diisopropyl azodicarboxylate (DIAD) enhance coupling efficiency in Mitsunobu reactions for aryloxy derivatives .
- Temperature Control : Room temperature minimizes side reactions (e.g., Boc group cleavage), while higher temperatures (40–50°C) may accelerate sluggish reactions .
Q. What deprotection strategies are effective for Boc groups in derivatives synthesized from this compound?
- Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes Boc groups under mild conditions (1–2 hours, 0°C to room temperature) without degrading the thiourea core .
- Metal-Mediated Deprotection : Stannic chloride (SnCl) in DCM selectively cleaves Boc groups while preserving S-methyl functionality, yielding free guanidines .
- Thermal Stability : Avoid prolonged heating above 60°C to prevent unintended decomposition of the Boc-protected intermediate .
Q. How does this compound compare to other thiourea derivatives in modulating substituent effects on guanidine basicity?
- Electronic Effects : The electron-withdrawing S-methyl group reduces thiourea basicity compared to arylthioureas, making it more reactive in nucleophilic substitutions .
- Steric Shielding : The bulky tert-butoxycarbonyl groups protect the thiourea core from oxidation, enhancing stability during long-term storage .
- Applications : Its dual Boc protection enables sequential deprotection, useful in synthesizing asymmetrically substituted guanidines for enzyme inhibition studies .
Methodological Considerations
- Contradictions in Data :
- Safety and Handling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
